molecular formula C8H12N4 B11762208 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide

Katalognummer: B11762208
Molekulargewicht: 164.21 g/mol
InChI-Schlüssel: WERMJUIMIFJJFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino pyridine with suitable aldehydes or ketones in the presence of a catalyst. The reaction is often carried out in solvents such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the purification process may involve techniques such as crystallization or chromatography to ensure the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazo[1,2-a]pyridine-2-carboxylic acids, while reduction can produce tetrahydro derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide exhibits unique properties due to its specific functional groups and structural configuration.

Eigenschaften

Molekularformel

C8H12N4

Molekulargewicht

164.21 g/mol

IUPAC-Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide

InChI

InChI=1S/C8H12N4/c9-8(10)6-5-12-4-2-1-3-7(12)11-6/h5H,1-4H2,(H3,9,10)

InChI-Schlüssel

WERMJUIMIFJJFT-UHFFFAOYSA-N

Kanonische SMILES

C1CCN2C=C(N=C2C1)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.